

MesuoI: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: MesuoI

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This document provides a comprehensive overview of the chemical properties and synthesis of **MesuoI**, a naturally occurring 4-phenylcoumarin. **MesuoI** has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and immunomodulatory effects. This guide consolidates structural data, physical properties, and a detailed methodology for its isolation and purification from natural sources.

Chemical Structure and Identification

MesuoI is a neoflavonoid distinguished by a 4-phenyl-5,7-dihydroxycoumarin core structure with isobutyryl and prenyl substitutions. These features are critical to its biological activity.

Key Identifiers:

- IUPAC Name: 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one[1]
- Molecular Formula: C₂₄H₂₄O₅[1]
- SMILES String:
CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O[1]
- CAS Number: 16981-20-7[1]

The structural framework of **MesuoI**, combining a rigid coumarin backbone with flexible lipophilic side chains, is a key area of investigation in structure-activity relationship (SAR) studies.

Physicochemical and Quantitative Data

MesuoI is typically isolated as a yellow powder.^{[2][3]} Its physicochemical properties are summarized in the table below, providing essential data for experimental design and drug formulation.

| Property | Value | Source(s) |
|-----------------------|--|-------------------|
| Molecular Weight | 392.5 g/mol | ^{[2][3]} |
| Appearance | Yellow powder | ^{[2][3]} |
| Purity (Commercially) | >98% | ^{[2][3]} |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ^{[2][3]} |
| Storage Conditions | Desiccate at -20°C | ^[2] |

Synthesis of MesuoI: Isolation from Natural Sources

As a natural product, the primary route for obtaining **MesuoI** is through extraction and purification from plant sources, most notably the seed oil of *Mesua ferrea* L.^[4] and the stem bark of *Mesua borneensis* L.^[3] While total chemical synthesis is theoretically possible, isolation remains the most common and economically viable method.

The following section details a generalized experimental protocol for the isolation and purification of **MesuoI**, based on established phytochemical methodologies for 4-phenylcoumarins from *Mesua ferrea*.^{[1][5]}

Experimental Protocol: Isolation and Purification

This protocol outlines a multi-step process involving solvent extraction and chromatographic separation.

I. Preparation of Plant Material:

- Obtain the seeds of *Mesua ferrea* L..
- Air-dry the seeds in the shade to reduce moisture content.
- Grind the dried seeds into a coarse powder to increase the surface area for extraction.

II. Solvent Extraction:

- Pack the powdered seed material into a Soxhlet apparatus.
- Perform continuous hot extraction with petroleum ether or n-hexane for approximately 24-48 hours to extract the seed oil, which contains **Mesuoil** and other lipid-soluble compounds.
- Alternatively, conduct cold maceration with methanol for several days, followed by filtration.
- Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude oily or semi-solid extract.

III. Chromatographic Purification:

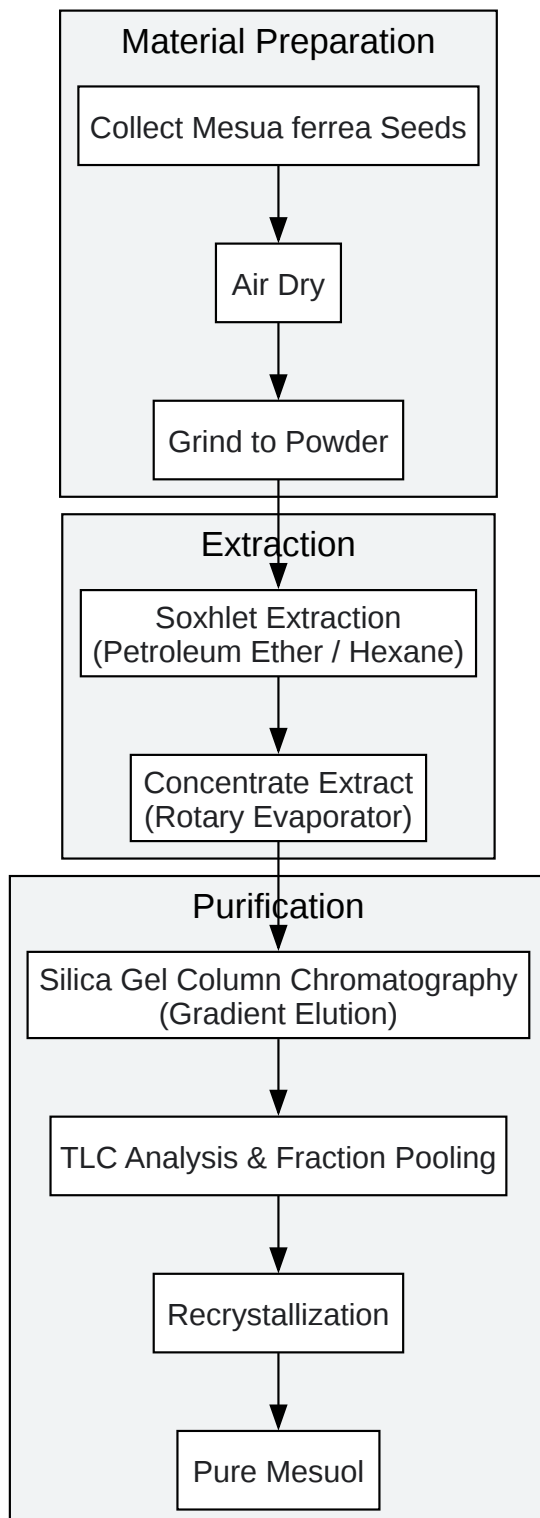
- Adsorption onto Silica: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and adsorb it onto silica gel (60-120 mesh). Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
- Column Chromatography:
 - Prepare a silica gel (200-300 mesh) column using a petroleum ether or hexane slurry.
 - Load the silica-adsorbed crude extract onto the top of the column.
 - Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A typical gradient would be from 100% petroleum ether to increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).
- Fraction Collection and Analysis:

- Collect fractions of the eluate systematically.
- Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm and 366 nm) or with a suitable staining reagent (e.g., H₂SO₄-vanillin).
- Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to **Mesuol**.
- Recrystallization:
 - Concentrate the combined, purified fractions containing **Mesuol**.
 - Recrystallize the resulting solid from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to obtain pure, crystalline **Mesuol**.
- Characterization:
 - Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

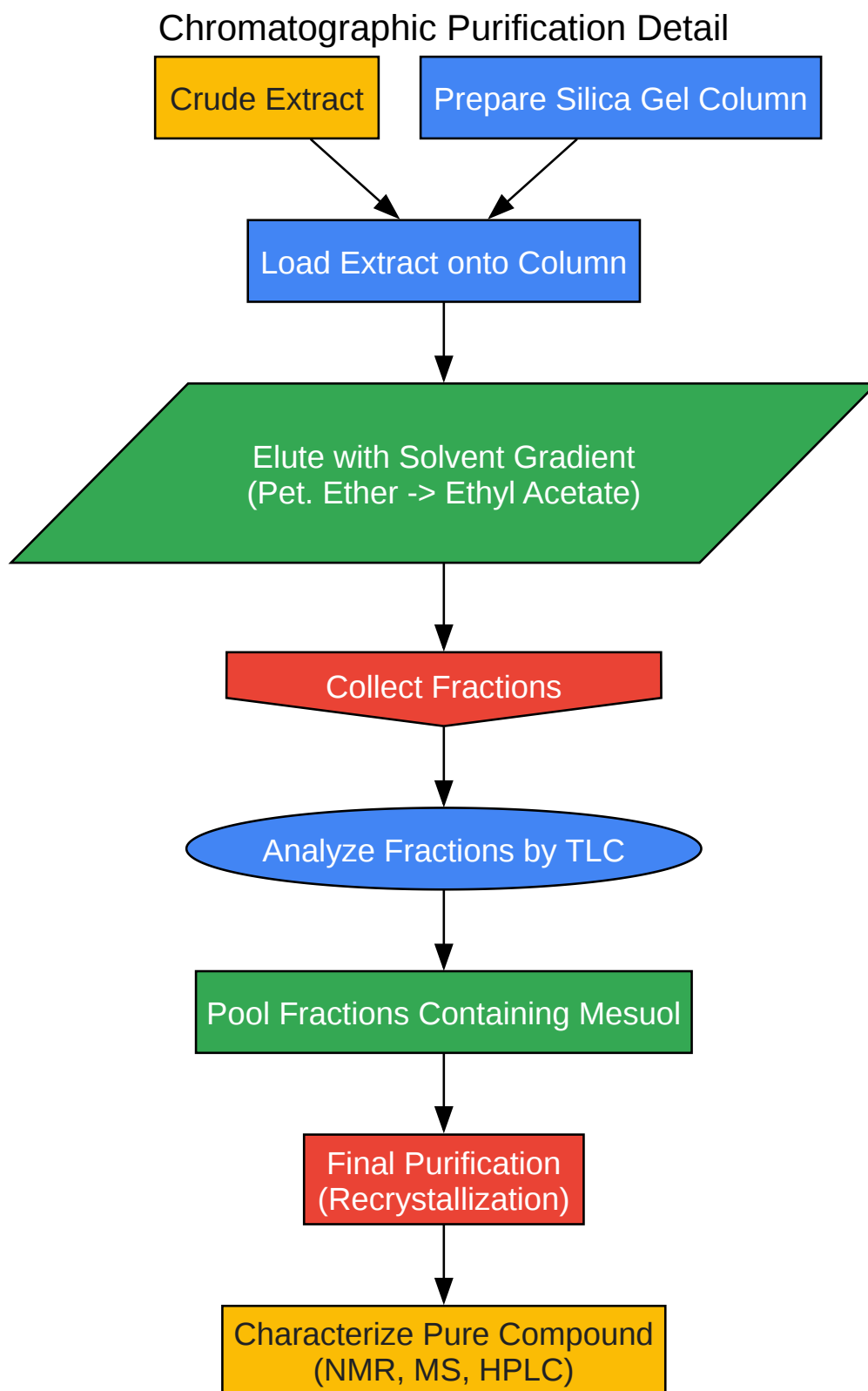
The following diagrams illustrate the logical flow of the isolation and purification process for **Mesuol**.

Workflow for Mesuol Isolation



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Caption: Generalized workflow for the isolation and purification of **Mesuol**.



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Caption: Detailed steps of the column chromatography purification process.

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- To cite this document: BenchChem. [Mesuol: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097887#chemical-structure-and-synthesis-of-mesuol>]

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